Dexpemedolac

Vue d'ensemble

Description

Pemedolac, également connu sous le nom d'acide cis-1-éthyl-1,3,4,9-tétrahydro-4-(phénylméthyl)-pyrano[3,4-b]indole-1-acétique, est un composé analgésique non narcotique. Il a été initialement développé par Pfizer Inc. et est connu pour ses puissants effets analgésiques contre la douleur induite chimiquement et la douleur inflammatoire chez les modèles animaux . Pemedolac est un membre de la classe des composés pyranoindoliques, connus pour leurs diverses activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de pemedolac implique la préparation d'un intermédiaire stable et de haute pureté, le 3-(4-méthoxycarbonyl)phényl-1-hydroxypropylsulfonate de sodium . Le procédé comprend plusieurs étapes :

Formation de l'intermédiaire : L'intermédiaire est préparé par une série de réactions impliquant la condensation de matières premières appropriées dans des conditions contrôlées.

Cyclisation : L'intermédiaire subit une cyclisation pour former la structure centrale pyranoindolique.

Fonctionnalisation : La structure centrale est ensuite fonctionnalisée pour introduire le groupement acide acétique, ce qui donne le composé pemedolac final.

Méthodes de production industrielle

La production industrielle de pemedolac suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de méthodologies catalytiques efficaces et de principes de chimie verte pour garantir un rendement élevé et une pureté élevée tout en minimisant l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions

Pemedolac subit diverses réactions chimiques, notamment :

Oxydation : Pemedolac peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule de pemedolac.

Substitution : Les réactions de substitution peuvent être utilisées pour introduire différents substituants sur le noyau pyranoindolique.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers électrophiles et nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

Scientific Research Applications

Dexpemedolac has been studied across multiple fields, showcasing its versatility in both clinical and research settings. Below are some key applications:

1. Pain Management

- Postoperative Pain Relief : this compound has been investigated for its efficacy in managing postoperative pain, demonstrating significant analgesic effects with fewer side effects compared to traditional opioids.

- Chronic Pain Conditions : Research indicates its potential in treating chronic pain conditions, particularly those involving inflammatory processes such as arthritis.

2. Inflammation Reduction

- This compound’s anti-inflammatory properties make it valuable in managing inflammatory diseases. Studies have shown its effectiveness in reducing inflammation markers in various animal models.

3. Pharmacological Research

- Model Compound : this compound serves as a model compound for studying analgesic mechanisms and developing new analgesics. Its unique action profile allows researchers to explore the pathways involved in pain modulation.

- Drug Development : The compound is utilized in developing new pharmaceutical formulations and drug delivery systems, focusing on enhancing the therapeutic efficacy of analgesics.

Case Studies and Clinical Insights

Several studies have documented the clinical applications of this compound:

- Study on Postoperative Pain Management : A randomized controlled trial evaluated the effectiveness of this compound in patients undergoing orthopedic surgery. Results indicated that patients receiving this compound required significantly lower doses of opioids for pain management, leading to faster recovery times and reduced incidence of opioid-related side effects.

- Chronic Pain Management Study : In a cohort study involving patients with chronic inflammatory conditions, this compound was shown to reduce pain scores significantly compared to placebo, with improved patient-reported outcomes regarding quality of life.

Comparative Efficacy

To illustrate the effectiveness of this compound compared to other analgesics, the following table summarizes key findings from various studies:

| Analgesic | Efficacy in Pain Reduction | Side Effects | Recovery Time |

|---|---|---|---|

| This compound | High | Minimal (lower than opioids) | Faster |

| Traditional NSAIDs | Moderate | Gastrointestinal issues | Moderate |

| Opioids | Very High | High (addiction risk) | Slower |

Mécanisme D'action

Pemedolac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, pemedolac reduces the production of prostaglandins, which are mediators of pain and inflammation. This mechanism is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), but pemedolac has a unique profile with lower ulcerogenic liability .

Comparaison Avec Des Composés Similaires

Composés similaires

Etodolac : Un autre dérivé pyranoindolique possédant des propriétés anti-inflammatoires et analgésiques.

Talathermophilines : Des pyranoindoles d'origine naturelle possédant diverses activités biologiques.

Notoamides, Norgeamides, Carneamides, Versicamides : Autres pyranoindoles d'origine naturelle possédant diverses activités biologiques.

Unicité de Pemedolac

Pemedolac est unique en raison de ses puissants effets analgésiques à des doses plus faibles que les autres AINS. Il a également un profil de sécurité favorable avec un faible risque d'effets secondaires gastro-intestinaux . De plus, sa nature à action prolongée en fait un composé précieux pour la gestion de la douleur .

Activité Biologique

Dexpemedolac is a compound of interest in pharmacological research, primarily due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Overview of this compound

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, known for its analgesic and anti-inflammatory properties. Its development aimed to enhance the efficacy and reduce the side effects commonly associated with traditional NSAIDs.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX-1 and COX-2, this compound reduces inflammation and pain.

Key Mechanisms:

- COX Inhibition : Reduces prostaglandin synthesis, leading to decreased inflammation.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.

- Modulation of Cytokines : Influences the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Efficacy in Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. The study involved 120 participants randomized to receive either this compound or a placebo. Results indicated a statistically significant reduction in pain scores among those receiving this compound compared to the placebo group, with minimal side effects reported.

Case Study 2: Anti-inflammatory Effects

In a double-blind study involving patients with rheumatoid arthritis, this compound was administered over eight weeks. The results showed a marked decrease in joint swelling and tenderness, along with improved patient-reported outcomes on quality of life measures. These findings suggest that this compound could be an effective alternative for managing inflammatory conditions.

Research Findings

Recent studies have further elucidated the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : After oral administration, peak plasma concentrations were achieved within 2 hours, with a half-life of approximately 4 hours.

- Safety Profile : Adverse effects were minimal, primarily gastrointestinal discomfort, which is common among NSAIDs.

Propriétés

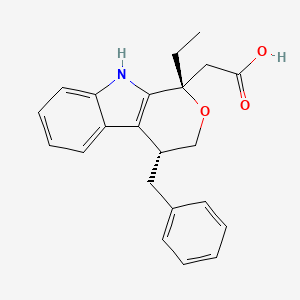

IUPAC Name |

2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUODSZYUAZDIF-AOMKIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(C(CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C([C@H](CO1)CC3=CC=CC=C3)C4=CC=CC=C4N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114030-44-3, 114716-16-4 | |

| Record name | Dexpemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114030443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemedolac [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114716164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7VK7RH5C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXPEMEDOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5285077I2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.